3-[(Furan-2-ylmethyl)-amino]-propan-1-ol chemical properties
3-[(Furan-2-ylmethyl)-amino]-propan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol
Disclaimer: Publicly available experimental data on the specific compound 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS No. 137788-52-4) is exceptionally limited. This guide has been constructed by synthesizing information from structurally analogous compounds, including furan derivatives and amino alcohols. The content herein is intended for research and development professionals and should serve as a foundational reference. All experimental work must be preceded by a thorough, compound-specific safety assessment and validated by rigorous analytical methods.
Introduction: A Scaffold of Potential
3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is a heterocyclic organic compound that merges three key structural motifs: a furan ring, a secondary amine, and a primary alcohol. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a well-established scaffold in medicinal chemistry, known to be a constituent in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] The presence of both a hydroxyl (alcohol) and an amino group classifies it as an amino alcohol, a structural feature prevalent in many drugs, often contributing to their pharmacokinetic and pharmacodynamic profiles.[1] This unique combination of functional groups makes 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol a versatile and compelling building block for drug discovery and the development of novel chemical entities.
Physicochemical and Predicted Properties
| Property | Value / Prediction | Source / Analogue |
| IUPAC Name | 3-[(Furan-2-ylmethyl)amino]propan-1-ol | --- |
| CAS Number | 137788-52-4 | [4] |
| Molecular Formula | C₈H₁₃NO₂ | [5] |
| Molecular Weight | 155.19 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Predicted (Analogue: C₇H₁₁NO₂) |
| LogP (Octanol-Water Partition Coefficient) | 0.9078 | Predicted (Analogue: C₈H₁₃NO₂)[5] |
| Hydrogen Bond Donors | 2 | Predicted (Analogue: C₈H₁₃NO₂)[5] |
| Hydrogen Bond Acceptors | 3 | Predicted (Analogue: C₈H₁₃NO₂)[5] |
| Rotatable Bonds | 4 | Predicted (Analogue: C₇H₁₁NO₂) |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Reductive Amination
A robust and high-yield method for synthesizing 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is via the reductive amination of furan-2-carbaldehyde (furfural) with 3-amino-1-propanol. This common and reliable transformation involves two key steps: the formation of an intermediate imine (or Schiff base) followed by its in-situ reduction to the target secondary amine.
Caption: Proposed synthesis via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
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Reaction Setup: In a round-bottom flask, dissolve furan-2-carbaldehyde (1.0 eq.) and 3-amino-1-propanol (1.1 eq.) in a suitable protic solvent, such as methanol or ethanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to control the exothermic reaction.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Workup: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH ~9-10) with an aqueous solution of sodium hydroxide.
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Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Chemical Reactivity Profile
The reactivity of this molecule is governed by its three principal functional groups:
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Furan Ring: The furan ring is an electron-rich aromatic system. It is susceptible to degradation under strongly acidic conditions.[6] It can undergo electrophilic substitution reactions, though typically with lower reactivity than benzene.
-
Secondary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. It will react with acids to form ammonium salts and can undergo N-alkylation, N-acylation, and other standard amine reactions.
-
Primary Alcohol: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. It can also participate in esterification reactions with carboxylic acids or their derivatives and etherification reactions.
Spectral Characterization Profile (Predicted)
Structural elucidation and confirmation of synthesized 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol would rely on standard spectroscopic techniques. The following are predicted spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
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Furan Protons: Three signals in the aromatic region (~6.2-7.4 ppm), corresponding to the protons on the furan ring.
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Methylene Protons (CH₂-N): A triplet adjacent to the furan ring.
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Methylene Protons (N-CH₂): A multiplet coupled to adjacent CH₂ groups.
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Methylene Protons (CH₂-O): A triplet corresponding to the methylene group attached to the oxygen.
-
Hydroxyl and Amine Protons (OH, NH): These may appear as broad singlets and their chemical shifts can vary with concentration and solvent. Their signals will disappear upon D₂O exchange.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Furan Carbons: Four signals in the downfield region (~105-155 ppm).
-
Aliphatic Carbons: Three distinct signals in the upfield region (~30-70 ppm) corresponding to the three methylene carbons of the propanol backbone and the methylene bridge.
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the key functional groups.[1]
-
O-H Stretch (Alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
-
C-O Stretch (Alcohol): A strong band in the 1050-1260 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight.
-
Molecular Ion Peak (M⁺): Expected at m/z = 155.19.
-
Fragmentation: Common fragmentation patterns would likely involve the loss of a hydroxyl group, cleavage of the C-C bonds in the propyl chain, and cleavage at the benzylic-like position adjacent to the furan ring.
Potential Applications and Biological Activity
While no specific biological data exists for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol, its structural components are present in numerous pharmacologically active compounds.[1] This suggests a high potential for its use as a scaffold in drug discovery.
Caption: Potential therapeutic areas for furan-based scaffolds.
Areas of Pharmacological Interest:
-
Antimicrobial Activity: Furan derivatives have demonstrated activity against a variety of bacterial and fungal pathogens.[1]
-
Anti-inflammatory Effects: Compounds containing the furan nucleus have been reported to possess anti-inflammatory properties.[1]
-
Central Nervous System (CNS) Activity: The furan scaffold is found in molecules with antidepressant and anxiolytic activities.[1] Structurally related amino alcohols are also key intermediates in the synthesis of CNS-active drugs, such as antidepressants.[]
-
Anticancer Properties: Certain furan-containing molecules have been investigated for their potential as cytotoxic agents against cancer cell lines.[1]
Safety and Handling
No specific safety and toxicity data are available for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol. Therefore, it is imperative to handle this compound with significant caution, adopting safety protocols based on the hazards of its constituent moieties: furans and amino alcohols.[1][9]
Potential Hazards:
-
Toxicity: Furan itself is a toxic and suspected carcinogen.[1] Derivatives should be handled with appropriate care to avoid exposure.
-
Irritation and Corrosion: Amino alcohols, such as the related 3-amino-1-propanol, are often classified as corrosive and can cause severe skin burns and eye damage upon contact.[9][10]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[9]
-
Flammability: While the propanol side chain increases the flashpoint compared to furan, the compound may be combustible. Keep away from open flames and ignition sources.[11][12]
Recommended Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid direct contact with skin, eyes, and clothing.[9] Do not inhale vapors or mists.[9] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents and acids.[1][11]
References
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- SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. (2009, November 17). Fisher Scientific.
- SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. (2022, October 25). Spectrum Chemical.
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- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. (n.d.). PubChem.
- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021). ResearchGate.
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- 3-amino-3-(furan-2-yl)propan-1-ol. (n.d.). PubChemLite.
- Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Supporting Information.
- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021, April 30). MDPI.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar.
- (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. (n.d.). BOC Sciences.
- Propan-1-ol H-1 proton NMR spectrum. (n.d.). Doc Brown's Chemistry.
- 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. (n.d.). Supporting Information.
- Reactivity and stability of selected flavor compounds. (2015). Journal of Food and Drug Analysis, 23(2), 191-200.
- (1R,2S)-1-amino-1-(furan-3-yl)propan-2-ol. (n.d.). ChemScene.
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